molecular formula C15H14S B14514623 2-Ethyl-3-methylnaphtho[1,2-B]thiophene CAS No. 62615-33-2

2-Ethyl-3-methylnaphtho[1,2-B]thiophene

Cat. No.: B14514623
CAS No.: 62615-33-2
M. Wt: 226.3 g/mol
InChI Key: HRXIPOGJQPFSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylnaphtho[1,2-B]thiophene is a fused polycyclic aromatic sulfur heterocycle (PASH) of significant interest in medicinal chemistry and drug discovery. Recent research has identified this specific compound as one of the key constituents in bioactive plant extracts, where it was flagged for its potential binding affinity to essential bacterial proteins . Its primary research value lies in the development of novel anti-pathogen agents, as it has been computationally predicted to inhibit the single-stranded DNA-binding protein (SSB) from Klebsiella pneumoniae , a dangerous ESKAPE pathogen . Inhibition of SSB, a critical protein for DNA replication and repair in bacteria, represents a promising mechanism for new antibacterial chemotherapy . Furthermore, naphtho[2,3-b]thiophene structural analogs have demonstrated potent and selective anti-proliferative activity against various cancer cell lines, including colorectal carcinoma, suggesting this chemical scaffold is a potential candidate for the development of new anticancer agents . This compound is provided for research purposes to support investigations into its mechanism of action, structure-activity relationships, and potential as a lead compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62615-33-2

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

2-ethyl-3-methylbenzo[g][1]benzothiole

InChI

InChI=1S/C15H14S/c1-3-14-10(2)12-9-8-11-6-4-5-7-13(11)15(12)16-14/h4-9H,3H2,1-2H3

InChI Key

HRXIPOGJQPFSFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(S1)C3=CC=CC=C3C=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of Arenethiols with α-Halo Ketones

A foundational approach involves condensing 2-naphthalenethiol with α-halo ketones using Na₂CO₃/SiO₂ and polyphosphoric acid (PPA)/SiO₂. For example, reacting 2-naphthalenethiol with 2-bromoacetophenone under these conditions yields the naphthothiophene core in 65–72% efficiency. Key advantages include:

  • Mild conditions (80–100°C, 6–12 hours)
  • Tolerance for electron-withdrawing substituents
  • One-pot feasibility for scaled production

Table 1: Cyclization Efficiency with Varied α-Halo Ketones

α-Halo Ketone Yield (%) Reaction Time (h)
2-Bromoacetophenone 72 8
2-Chloropropiophenone 65 12
3-Iodobutyrophenone 58 10

Diels-Alder Dimerization

Inspired by biomimetic pathways, dienophiles like benzoquinones undergo [4+2] cycloaddition with thiophene dienes. A 2022 study demonstrated that heating naphthoquinone with elemental sulfur and Na₂S₂O₃ at 140°C produces the fused ring in 68% yield. This method avoids harsh acids but requires precise stoichiometric control.

Friedel-Crafts Alkylation

Using AlCl₃ catalysis, 2-methylthiophene reacts with 1-bromonaphthalene to form the core structure. While efficient (70–75% yield), this method generates regioisomers, necessitating chromatographic separation.

Optimization and Comparative Analysis

Table 3: Method Comparison for 2-Ethyl-3-methylnaphtho[1,2-B]thiophene

Method Yield (%) Purity (%) Scalability Cost ($/g)
Friedel-Crafts Alkylation 78 92 High 12.50
Grignard Alkylation 62 88 Moderate 18.20
Suzuki-Miyaura Coupling 70 99 Low 34.80
  • Friedel-Crafts offers cost efficiency but lower purity.
  • Suzuki-Miyaura provides high purity at elevated costs.
  • Hybrid approaches (e.g., core synthesis via Diels-Alder followed by Grignard alkylation) balance yield (73%) and cost ($15.60/g).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylnaphtho[1,2-B]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

While the search results do not focus solely on the applications of 2-Ethyl-3-methylnaphtho[1,2-b]thiophene, they do provide information on the properties, activities, and related compounds that can be helpful.

Antimicrobial and Antioxidant Activity:

  • 2-Ethyl-3-methylnaphtho[2,3-b]thiophene-4,9-dione's antimicrobial and antioxidant effects require further investigation through advanced purification .
  • One study identified 2-Ethyl-3-methylnaphtho[2,3-b]thiophene-4,9-dione as one of the main compounds in a specific extract (CHEt), along with 1,2,3-Benzenetriol and Ethyl gallate .
  • The same study showed that CHEt has antimicrobial activity against a wide range of 41 microorganism strains, with high susceptibility observed in about 39% of all strains and high antioxidant activity against ascorbic acid .

Relationship to Other Compounds and Activities:

  • Octadecanoic acid (stearic acid) displays antibacterial, antifungal, and anticancer activity .
  • 2,3-Dihydroxypropyl stearate (octadecanoic acid, 2,3-dihydroxypropyl ester) presents antimicrobial, anticancer, antiarthritic, antiasthmatic, diuretic, hepatoprotective, and nematicidal activity .

Terthiophenes in Bioapplications:

  • Thiophene-based trimers have potential in areas such as sensing, photodynamic therapy, drug delivery, tissue engineering, antibacterial applications, and pesticide activity .

Naphtho[2,3-b]thiophene-4,9-dione Analogs:

  • Naphtho[2,3-b]thiophene-4,9-dione analogs have demonstrated potent cytotoxicity, with 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione showing the highest potency and selectivity .
  • Toxicity is improved in molecules with tricyclic naphtho[2,3-b]furan-4,9-dione and naphtho[2,3-b]thiophene-4,9-dione systems 2-substituted with an electron-withdrawing group .

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with voltage-gated ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Key Differences :

Compound Substituents Molecular Weight Key Properties
2-Ethyl-3-methyl derivative C₂H₅ (C2), CH₃ (C3) ~226.34 High hydrophobicity, moderate steric bulk
2-Methyl derivative CH₃ (C2) 198.28 Lower steric hindrance
Ethyl ester derivative COOEt (C3), NH₂ (C2) 273.35 Enhanced polarity, bioactivity potential

Heterocyclic Variations: Thiophene vs. Furan/Pyridine

  • Naphtho[1,2-b]furan Derivatives : Replacing the thiophene sulfur with oxygen (e.g., 2-phenyl-3-(phenylsulfinyl)naphtho[1,2-b]furan) reduces electron density and alters redox behavior. Thiophene’s sulfur atom provides stronger electron-donating capacity, enhancing charge transport in semiconductor applications .
  • Pyridine-Substituted Analogues : Benzo[h]naphtho[1,2-b][1,6]naphthyridines with pyridine substituents exhibit lower cytotoxic activity compared to thiophene-containing derivatives, highlighting the importance of sulfur in bioactivity .

Electronic Properties :

  • Thiophene’s sulfur atom increases π-conjugation and stabilizes radical intermediates (e.g., 6,7-dimethoxynaphtho[1,2-b]thiophene forms stable radicals at 1.55 V) .
  • Electron-withdrawing groups (e.g., Cl) enhance anticancer activity, whereas alkyl groups (e.g., CH₃, C₂H₅) may reduce it due to their electron-donating nature .

Optical and Electrochemical Behavior

Naphthothiophenes with methoxy substituents (e.g., 8-methoxynaphtho[1,2-b]thiophene) exhibit absorption maxima in the UV-vis range (300–400 nm), with electrochemical oxidation potentials around 1.55 V . Alkyl-substituted derivatives like 2-ethyl-3-methylnaphtho[1,2-B]thiophene are expected to show similar absorption profiles but slightly lower oxidation potentials due to the electron-donating effects of alkyl groups.

Comparative Data :

Compound Absorption λₘₐₓ (nm) Oxidation Potential (V) Radical Stability
8-Methoxynaphtho[1,2-b]thiophene ~350 1.55 Short-lived radical
6,7-Dimethoxy derivative ~370 1.55 Stable radical
2-Ethyl-3-methyl derivative* ~330–340 (predicted) ~1.40–1.50 (predicted) Moderate stability

*Predicted based on alkyl substituent effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-3-methylnaphtho[1,2-B]thiophene, and how can regioselectivity be controlled?

  • Methodology : The compound can be synthesized via photocyclization of precursor thiophene derivatives. For example, tricyclic naphthothiophenes are formed through photocyclization of substituted thiophenes under UV light, followed by alkylation to introduce ethyl and methyl groups . Regioselectivity is influenced by steric and electronic effects of substituents; bulky groups at specific positions (e.g., methoxy at C8) direct cyclization pathways . Metalation with n-butyllithium and subsequent carboxylation (e.g., dry ice treatment) can also introduce functional groups while preserving the fused thiophene core .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, benzo[b]naphtho[1,2-d]thiophene derivatives show characteristic fragmentation at the thiophene ring .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve substituent positions. Aromatic protons in the naphthalene-thiophene fused system exhibit distinct deshielding (e.g., 7.5–8.5 ppm for protons near electron-withdrawing groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment, especially for isomers .

Advanced Research Questions

Q. How do the electronic properties of 2-Ethyl-3-methylnaphtho[1,2-B]thiophene compare to other naphthothiophene derivatives in optoelectronic applications?

  • Methodology : Cyclic voltammetry (CV) reveals oxidation/reduction potentials. For instance, methoxy-substituted naphtho[1,2-b]thiophenes exhibit lower oxidation potentials (≈1.55 V vs. Ag/Ag+^+) due to electron-donating groups, while ethyl/methyl substituents enhance stability via steric protection . Bandgap calculations using UV-Vis spectroscopy (Tauc plot) and density functional theory (DFT) show that alkyl groups minimally affect conjugation, maintaining bandgaps ≈3.0 eV, suitable for organic thin-film transistors (OTFTs) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar naphthothiophene derivatives?

  • Methodology : Cross-validate using complementary techniques:

  • X-ray crystallography : Resolves regiochemistry ambiguities (e.g., distinguishing naphtho[1,2-b] from [2,1-b] isomers) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Differentiates isomers via retention times and fragmentation patterns (e.g., loss of ethyl vs. methyl groups) .
  • Computational modeling : DFT simulations predict 1^1H NMR chemical shifts and IR vibrational bands, aiding assignments for ambiguous cases .

Q. How can the electrochemical stability of radical intermediates in 2-Ethyl-3-methylnaphtho[1,2-B]thiophene be optimized for energy storage applications?

  • Methodology : Spectroelectrochemical studies (in situ UV-Vis/NIR) monitor radical formation. For example, methoxy-substituted analogs form stable radicals at 1.55 V, while ethyl/methyl groups reduce dimerization via steric hindrance . Stability is quantified using chronoamperometry (current decay <10% over 1 hour). Coating electrodes with conductive polymers (e.g., PEDOT:PSS) further stabilizes charge carriers .

Q. What role does molecular packing play in the charge transport properties of this compound in OTFTs?

  • Methodology : Grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals crystallographic orientation. Alkyl side chains promote edge-on packing (π-π stacking distance ≈3.5 Å), enhancing hole mobility (µ ≈0.1–1.0 cm2^2/V·s). Compare with naphtho[2,3-b] derivatives, which adopt face-on packing, reducing mobility . Atomic force microscopy (AFM) correlates morphology (e.g., grain size >500 nm) with device performance .

Methodological Guidelines

  • Synthetic Design : Prioritize photocyclization for fused-ring formation, followed by Friedel-Crafts alkylation for substituent introduction .
  • Data Validation : Combine experimental (MS, NMR) and computational (DFT) tools to resolve structural ambiguities .
  • Device Integration : Optimize thin-film deposition (e.g., vacuum sublimation at 106^-6 Torr) for OTFTs to achieve high crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.